9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2866353-38-8
VCID: VC12004628
InChI: InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7)
SMILES: C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O
Molecular Formula: C10H12F5NO2
Molecular Weight: 273.20 g/mol

9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid

CAS No.: 2866353-38-8

Cat. No.: VC12004628

Molecular Formula: C10H12F5NO2

Molecular Weight: 273.20 g/mol

* For research use only. Not for human or veterinary use.

9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid - 2866353-38-8

Specification

CAS No. 2866353-38-8
Molecular Formula C10H12F5NO2
Molecular Weight 273.20 g/mol
IUPAC Name 9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7)
Standard InChI Key PIXKKLQBFTUMQO-UHFFFAOYSA-N
SMILES C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O

Introduction

9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid, is a complex organic compound characterized by its unique structural arrangement and the presence of multiple fluorine atoms. This compound features a dispiro structure, which consists of two spiro centers connected by a nitrogen atom, contributing to its distinctive three-dimensional conformation. The trifluoroacetic acid moiety adds to its chemical reactivity and solubility properties, making it a subject of interest in various chemical and biological studies.

Synthesis Methods

The synthesis of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane typically involves several steps, including the formation of the spiro framework and subsequent introduction of fluorine substituents. These methods often require multi-step synthetic pathways with careful control of reaction conditions to achieve high yields and purity.

Synthesis Steps

  • Formation of Spiro Framework: This step involves creating the core structure of the compound.

  • Introduction of Fluorine Substituents: Fluorine atoms are added to the spiro framework to enhance electrophilicity and alter chemical reactivity.

Chemical Reactions and Applications

9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane can participate in various chemical reactions typical for spiro compounds and fluorinated derivatives. These reactions are facilitated by the presence of electron-withdrawing fluorine atoms that enhance the electrophilicity of adjacent carbon centers. The compound is used as a reactive intermediate in synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals.

Similar Compounds and Comparison

Several compounds share structural similarities with 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane. These include:

  • 2,2-Difluoro-7-azaspiro[3.5]nonane: Exhibits similar spirocyclic features.

  • 3,3-Difluoro-9-azabicyclo[3.3.1]nonane: Contains two fluorine atoms in a bicyclic structure.

  • Dispiro[3.0.3^{5}.1^{4}]nonanamine: Lacks fluorine but shares the core dispiro structure.

Comparison Table

Compound NameStructure TypeNotable Features
9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonaneDispiro compoundContains fluorine, enhances electrophilicity
2,2-Difluoro-7-azaspiro[3.5]nonaneAza-spiro compoundSimilar spirocyclic features
3,3-Difluoro-9-azabicyclo[3.3.1]nonaneBicyclic structureTwo fluorine atoms
Dispiro[3.0.3^{5}.1^{4}]nonanamineDispiro compoundLacks fluorine

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